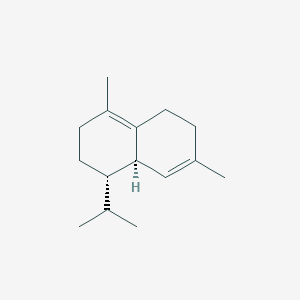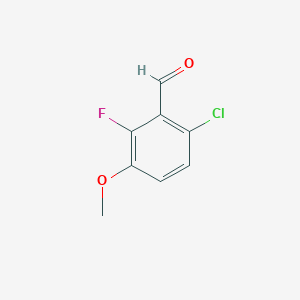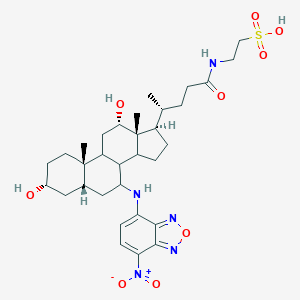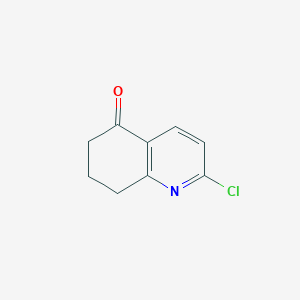
3,7,8-Tri-O-methylellagic acid 4-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,8-Tri-O-methylellagic acid 4-glucoside, also known as TMG, is a naturally occurring compound found in various fruits and vegetables. It belongs to the class of ellagitannins, which are polyphenolic compounds that possess antioxidant and anti-inflammatory properties. TMG has gained attention in recent years due to its potential health benefits and its use in scientific research.
Mécanisme D'action
The mechanism of action of 3,7,8-Tri-O-methylellagic acid 4-glucoside is not fully understood, but it is believed to act through several pathways. It has been shown to scavenge free radicals and inhibit oxidative stress, which can damage cells and contribute to the development of various diseases. 3,7,8-Tri-O-methylellagic acid 4-glucoside has also been found to modulate various signaling pathways involved in inflammation and cell proliferation.
Effets Biochimiques Et Physiologiques
3,7,8-Tri-O-methylellagic acid 4-glucoside has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may help to prevent or treat various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 3,7,8-Tri-O-methylellagic acid 4-glucoside has also been found to improve insulin sensitivity and glucose metabolism, which may be beneficial for individuals with diabetes or metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,7,8-Tri-O-methylellagic acid 4-glucoside in lab experiments is its natural origin, which makes it a safer and more sustainable alternative to synthetic compounds. 3,7,8-Tri-O-methylellagic acid 4-glucoside is also relatively easy to obtain and can be synthesized or isolated from a variety of sources. However, one limitation of using 3,7,8-Tri-O-methylellagic acid 4-glucoside in lab experiments is its variability in purity and composition, which may affect its efficacy and reproducibility.
Orientations Futures
There are several future directions for research on 3,7,8-Tri-O-methylellagic acid 4-glucoside. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and metabolic disorders. Further studies are needed to elucidate the mechanisms of action of 3,7,8-Tri-O-methylellagic acid 4-glucoside and to determine its optimal dosage and administration. Additionally, research on the safety and efficacy of 3,7,8-Tri-O-methylellagic acid 4-glucoside in humans is needed to determine its potential as a clinical intervention.
Méthodes De Synthèse
3,7,8-Tri-O-methylellagic acid 4-glucoside can be synthesized through the hydrolysis of ellagitannins, which are present in pomegranate, strawberry, raspberry, and other fruits. The hydrolysis process involves the use of enzymes or acids to break down the ellagitannins into their constituent parts, including 3,7,8-Tri-O-methylellagic acid 4-glucoside. Alternatively, 3,7,8-Tri-O-methylellagic acid 4-glucoside can be isolated directly from fruits and vegetables using chromatography techniques.
Applications De Recherche Scientifique
3,7,8-Tri-O-methylellagic acid 4-glucoside has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to possess antioxidant and anti-inflammatory properties, which may help to prevent or treat various diseases. 3,7,8-Tri-O-methylellagic acid 4-glucoside has also been investigated for its potential anti-cancer effects, as it has been found to inhibit the growth of cancer cells in vitro and in animal models.
Propriétés
Numéro CAS |
114942-09-5 |
|---|---|
Nom du produit |
3,7,8-Tri-O-methylellagic acid 4-glucoside |
Formule moléculaire |
C23H22O13 |
Poids moléculaire |
506.4 g/mol |
Nom IUPAC |
5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione |
InChI |
InChI=1S/C23H22O13/c1-30-9-4-7-12-13-8(33-21(28)14(12)19(9)32-3)5-10(31-2)20(15(13)22(29)34-7)36-23-18(27)17(26)16(25)11(6-24)35-23/h4-5,11,16-18,23-27H,6H2,1-3H3/t11-,16-,17+,18-,23+/m1/s1 |
Clé InChI |
GTSLCJJADQBPEM-WBKKLFQOSA-N |
SMILES isomérique |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC2=O)OC |
SMILES |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4OC5C(C(C(C(O5)CO)O)O)O)OC)OC2=O)OC |
SMILES canonique |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4OC5C(C(C(C(O5)CO)O)O)O)OC)OC2=O)OC |
Autres numéros CAS |
114942-09-5 |
Synonymes |
3,7,8-tri-O-methylellagic acid 4-glucoside TMEAG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)


![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)